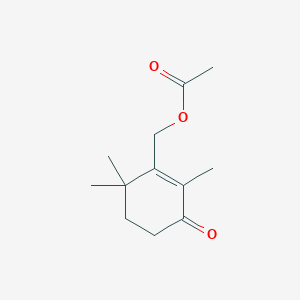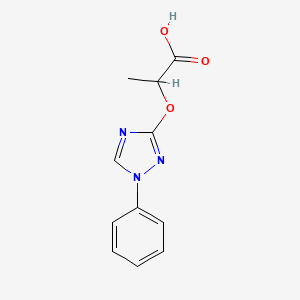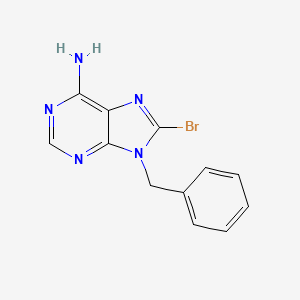
9-Benzyl-8-bromoadenine
Overview
Description
9-Benzyl-8-bromo-9H-adenine is a synthetic derivative of adenine, a purine nucleobase This compound is characterized by the substitution of a benzyl group at the 9th position and a bromine atom at the 8th position of the adenine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-8-bromo-9H-adenine typically involves the bromination of adenine derivatives followed by benzylation. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to introduce the bromine atom at the 8th position. The reaction is carried out under reflux conditions with a catalytic amount of benzoyl peroxide . The resulting 8-bromo-adenine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of 9-Benzyl-8-bromo-9H-adenine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-8-bromo-9H-adenine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: The benzyl group can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in solvents such as ethanol or DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 8-amino-9-benzyl-9H-adenine or 8-thio-9-benzyl-9H-adenine can be formed.
Oxidation Products: Oxidized derivatives of the benzyl group or the adenine ring.
Reduction Products: Reduced forms of the benzyl group or the adenine ring.
Scientific Research Applications
9-Benzyl-8-bromo-9H-adenine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9-Benzyl-8-bromo-9H-adenine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and benzyl group contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, depending on the context of its use. For example, it may act as an inhibitor of DNA repair enzymes by binding to their active sites and preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
8-Bromoadenine: Lacks the benzyl group but shares the bromine substitution at the 8th position.
9-Benzyladenine: Lacks the bromine atom but has the benzyl group at the 9th position.
6-Benzylaminopurine: A cytokinin with a benzyl group at the 6th position, used in plant growth regulation.
Uniqueness
9-Benzyl-8-bromo-9H-adenine is unique due to the combined presence of both the benzyl group and the bromine atom, which confer distinct chemical and biological properties. This dual substitution enhances its potential for specific interactions with biological targets and its versatility in chemical synthesis.
Properties
Molecular Formula |
C12H10BrN5 |
|---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
9-benzyl-8-bromopurin-6-amine |
InChI |
InChI=1S/C12H10BrN5/c13-12-17-9-10(14)15-7-16-11(9)18(12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16) |
InChI Key |
OUPAEJUFVKPEHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3N=C2Br)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
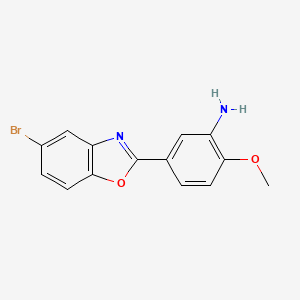

![5-(3-Chlorophenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine](/img/structure/B8364870.png)
![Benzonitrile, 2-fluoro-5-[(hydroxyimino)methyl]-](/img/structure/B8364879.png)
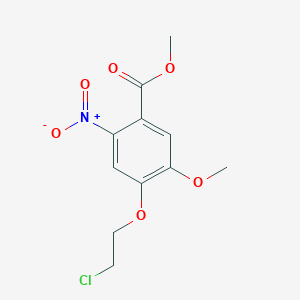
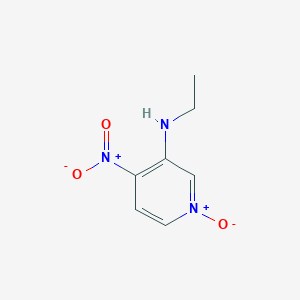
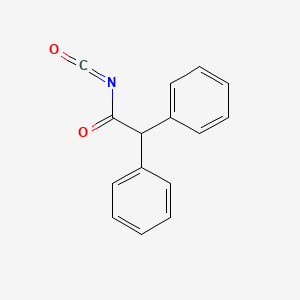
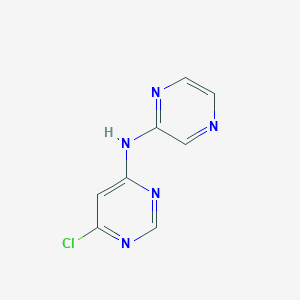
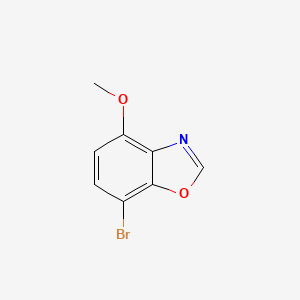

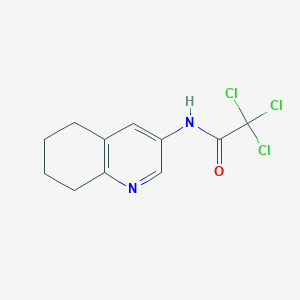
![5-Chloro-2-[(5-chloropyridin-3-yl)oxy]benzoic acid](/img/structure/B8364917.png)
